Methyl 8-[5-(1-hydroxyhexyl)oxolan-2-YL]octanoate
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Overview
Description
Methyl 8-[5-(1-hydroxyhexyl)oxolan-2-yl]octanoate: is a chemical compound with the molecular formula C19H36O4 It is known for its unique structure, which includes an oxolane ring and a hydroxyhexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 8-[5-(1-hydroxyhexyl)oxolan-2-yl]octanoate typically involves the esterification of 8-[5-(1-hydroxyhexyl)oxolan-2-yl]octanoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and controlled temperature and pressure conditions are crucial to ensure the efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 8-[5-(1-hydroxyhexyl)oxolan-2-yl]octanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Methyl 8-[5-(1-hydroxyhexyl)oxolan-2-yl]octanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 8-[5-(1-hydroxyhexyl)oxolan-2-yl]octanoate involves its interaction with molecular targets such as enzymes and receptors. The hydroxyhexyl group and oxolane ring play a crucial role in its binding affinity and reactivity. The compound can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(1-hydroxyhexyl)oxolan-2-one
- Methyl 8-[(2R,3R,5S)-3-hydroxy-5-[(1S)-1-hydroxyhexyl]oxolan-2-yl]octanoate
Uniqueness
Methyl 8-[5-(1-hydroxyhexyl)oxolan-2-yl]octanoate is unique due to its specific structure, which includes both an oxolane ring and a hydroxyhexyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
90735-20-9 |
---|---|
Molecular Formula |
C19H36O4 |
Molecular Weight |
328.5 g/mol |
IUPAC Name |
methyl 8-[5-(1-hydroxyhexyl)oxolan-2-yl]octanoate |
InChI |
InChI=1S/C19H36O4/c1-3-4-8-12-17(20)18-15-14-16(23-18)11-9-6-5-7-10-13-19(21)22-2/h16-18,20H,3-15H2,1-2H3 |
InChI Key |
CQKWKTGFKYNBKO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C1CCC(O1)CCCCCCCC(=O)OC)O |
Origin of Product |
United States |
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